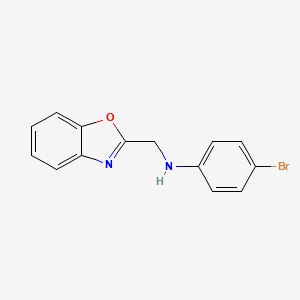
N-(1,3-benzoxazol-2-ylmethyl)-4-bromoaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1,3-benzoxazol-2-ylmethyl)-4-bromoaniline is a compound that belongs to the class of benzoxazole derivatives. Benzoxazole is a bicyclic planar molecule that has been extensively used in synthetic organic chemistry, medicinal chemistry, and industrial applications due to its broad substrate scope and functionalization potential . The compound this compound is characterized by the presence of a benzoxazole ring attached to a 4-bromoaniline moiety through a methylene bridge.
Vorbereitungsmethoden
The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like N,N-dimethyl-4-aminopyridine (DMAP) to facilitate the formation of the benzoxazole ring . Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield.
Analyse Chemischer Reaktionen
N-(1,3-benzoxazol-2-ylmethyl)-4-bromoaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to form reduced derivatives.
Common reagents and conditions used in these reactions include solvents like ethanol, methanol, and dichloromethane, as well as catalysts like palladium on carbon (Pd/C) for hydrogenation reactions. Major products formed from these reactions include various substituted benzoxazole derivatives with potential biological activities.
Wissenschaftliche Forschungsanwendungen
N-(1,3-benzoxazol-2-ylmethyl)-4-bromoaniline has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of N-(1,3-benzoxazol-2-ylmethyl)-4-bromoaniline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors involved in biological processes, thereby modulating their activity. For example, benzoxazole derivatives have been shown to inhibit the activity of certain enzymes involved in inflammation and oxidative stress, leading to their anti-inflammatory and antioxidant effects .
Vergleich Mit ähnlichen Verbindungen
N-(1,3-benzoxazol-2-ylmethyl)-4-bromoaniline can be compared with other similar compounds, such as:
N-(1,3-benzothiazol-2-ylmethyl)-4-bromoaniline: This compound has a benzothiazole ring instead of a benzoxazole ring, which may result in different biological activities and reactivity.
N-(1,3-benzoxazol-2-ylmethyl)-4-chloroaniline: The presence of a chlorine atom instead of a bromine atom may affect the compound’s reactivity and biological properties.
N-(1,3-benzoxazol-2-ylmethyl)-4-methoxyaniline: The methoxy group may enhance the compound’s solubility and alter its biological activity.
The uniqueness of this compound lies in its specific combination of the benzoxazole ring and the 4-bromoaniline moiety, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C14H11BrN2O |
|---|---|
Molekulargewicht |
303.15 g/mol |
IUPAC-Name |
N-(1,3-benzoxazol-2-ylmethyl)-4-bromoaniline |
InChI |
InChI=1S/C14H11BrN2O/c15-10-5-7-11(8-6-10)16-9-14-17-12-3-1-2-4-13(12)18-14/h1-8,16H,9H2 |
InChI-Schlüssel |
JSSZKVFZNCWYID-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)N=C(O2)CNC3=CC=C(C=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


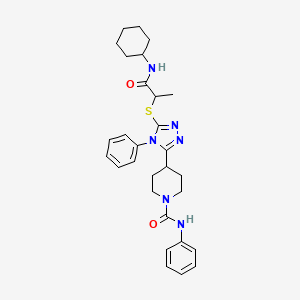
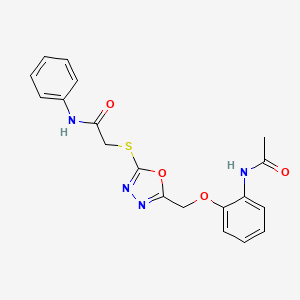
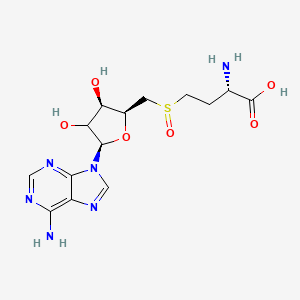
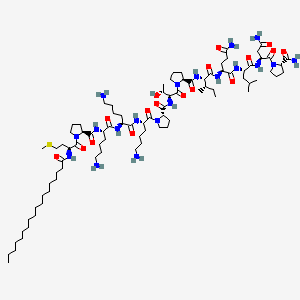
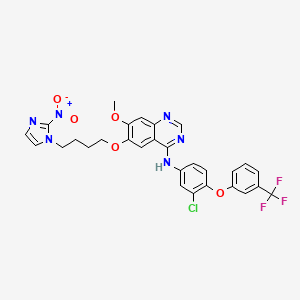
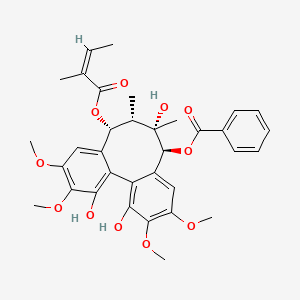
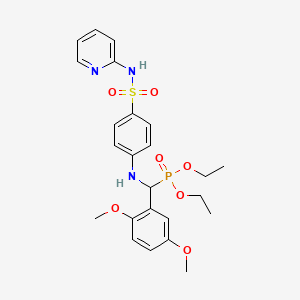
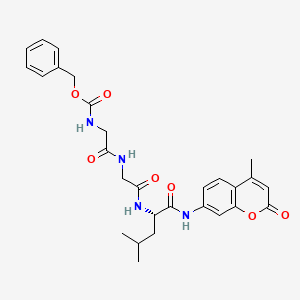
![(2R,3R,4S,5S,6R)-2-[(E)-5-[(1R,4aS,5S,6R,8aS)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylpent-2-enoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B15137653.png)
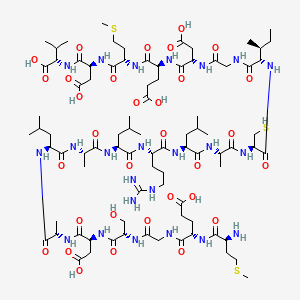


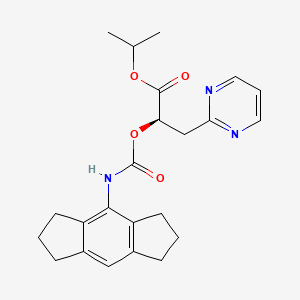
![2-[(E)-2-(9-benzylcarbazol-3-yl)ethenyl]-3-methyl-1,3-benzoselenazol-3-ium;iodide](/img/structure/B15137670.png)
